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Compound of Interest

Compound Name: Afatinib Impurity C

Cat. No.: B1311641

An In-depth Technical Guide to Afatinib Impurity
C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of Afatinib Impurity C, a significant related substance of the potent, irreversible
dual inhibitor of the ErbB family of tyrosine kinases, Afatinib. This document is intended to
serve as a valuable resource for researchers, scientists, and professionals involved in the
development, manufacturing, and quality control of Afatinib.

Chemical Identity and Physical Properties

Afatinib Impurity C is recognized as the (R)-isomer of Afatinib. Its formation can occur during
the synthesis or degradation of the active pharmaceutical ingredient (API).[1] Below is a
summary of its key identifying information and physical characteristics.
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Property Value Reference(s)

(2E)-N-[4-[(3-Chloro-4-
fluorophenyl)amino]-7-[[(3R)-

IUPAC Name tetrahydro-3-furanyl]oxy]-6- [2]
quinazolinyl]-4-

(dimethylamino)-2-butenamide

(R,E)-N-(4-((3-chloro-4-
fluorophenyl)amino)-7-
((tetrahydrofuran-3-

Synonyms _ _ 1]
yl)oxy)quinazolin-6-yl)-4-
(dimethylamino)but-2-enamide,
Afatinib (R)-Isomer

CAS Number 945553-91-3 [1]
Molecular Formula C24H25CIFN503 [11[3114]
Molecular Weight 485.94 g/mol [11[31[4]
Physical State Crystalline solid [2]

Soluble in ethanol (~11

mg/mL), DMSO (~20 mg/mL),
Solubility and dimethylformamide (DMF) [2]

(~20 mg/mL). Sparingly

soluble in aqueous buffers.

Long-term storage at 2-8°C is
N recommended. Stable under
Storage Conditions ) - [5]
ambient conditions for

transport.

Note: Specific quantitative data for melting and boiling points are not readily available in public
literature and are typically reported on a batch-specific Certificate of Analysis.

Experimental Protocols
Synthesis of Afatinib Impurity C
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A general method for the synthesis of an Afatinib impurity, which could potentially be adapted
for Afatinib Impurity C, involves the reaction of Afatinib with dimethylamine.

' Afatinib =
Dimethylamine | _____7
1
1

1
Reaction Conditions
1

1
Organic Solvent

Click to download full resolution via product page

Reaction Scheme:

Afatinib Impurity C)

General synthesis pathway for an Afatinib impurity.

Methodology: In the presence of an organic solvent, Afatinib is reacted with an aqueous
solution of dimethylamine (e.g., 30-40 wt.%). The reaction mixture is heated and stirred for a
period of 2 to 6 hours at a temperature ranging from 30 to 80°C. Upon cooling, the resulting
solid, Afatinib Impurity C, precipitates and can be collected by filtration. Further purification
can be achieved through techniques such as extraction, recrystallization, or column
chromatography.

Analytical Method for Separation and Identification

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is
essential for the separation and quantification of Afatinib and its related impurities, including
Impurity C.

Typical HPLC Parameters:
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Parameter

Condition

Column

Agilent Eclipse Plus C18 (150 x 4.6 mm, 5 um)

or equivalent

Mobile Phase A

10 mM Ammonium acetate buffer (pH 6.7)

Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate Typically 0.8 - 1.2 mL/min

Column Temp.

30°C

Detection

UV at 253 nm or 258 nm

Injection Vol.

10 pL

Experimental Workflow for Impurity Profiling:
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Workflow for the analysis of Afatinib impurities.

Spectral Data

While a specific Certificate of Analysis with spectral data for Afatinib Impurity C is not publicly
available, a study on the forced degradation of Afatinib provides detailed NMR analysis of two
major degradation products, DP2 and DP3.[6][7] It is plausible that one of these corresponds to
Afatinib Impurity C. The structural elucidation of these products was performed using 1D (*H
and 13C) and 2D NMR spectroscopy. Researchers are advised to compare the spectral data of
their isolated impurity with the published data for these degradation products for definitive
identification.
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Biological Activity

The biological activity of Afatinib Impurity C has not been extensively studied as a separate
entity. However, the anticancer potential of the aforementioned degradation products, DP2 and
DP3, was evaluated against the A549 non-small cell lung cancer cell line.[6][7]

Compound ICs0 (M)

Afatinib 15.02 +1.49
DP2 25.00+1.26
DP3 3256 +0.11

These findings suggest that the degradation products retain some cytotoxic activity, albeit less

potent than the parent drug, Afatinib.

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling
pathways that may be uniquely affected by Afatinib Impurity C. The primary mechanism of
action of the parent drug, Afatinib, is the irreversible inhibition of the ErbB family of receptor
tyrosine kinases (EGFR, HER2, and HERA4), which leads to the downregulation of ErbB
signaling and subsequent inhibition of tumor growth and proliferation. It is reasonable to
hypothesize that any biological activity of Afatinib Impurity C would be related to its structural
similarity to Afatinib and its potential interaction with the same or similar kinase targets.

Afatinib's Mechanism of Action:
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Simplified signaling pathway inhibited by Afatinib.

This guide provides a summary of the currently available technical information on Afatinib
Impurity C. For further details, researchers are encouraged to consult the referenced literature
and obtain a Certificate of Analysis from a certified supplier of this reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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